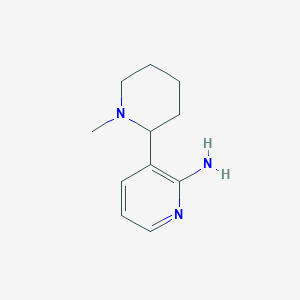

3-(1-Methylpiperidin-2-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-(1-methylpiperidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJOLYZSAPOTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyridin-2-amine Derivatives

The foundational step involves nitrating pyridin-2-amine at the 3-position to yield 3-nitropyridin-2-amine. This reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. Typical yields range from 65% to 78%, with purity dependent on strict temperature control.

Reduction of Nitro Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure converts the nitro group to an amine. Methanol or ethyl acetate serves as the solvent, achieving >90% conversion in 4–6 hours. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol yield 82–85% but require post-reaction neutralization.

Reductive Amination Strategies

Cyanohydrin Intermediate Formation

A patent-priority method involves condensing 3-formylpyridin-2-amine with 1-methylpiperidine to form a cyanohydrin intermediate (Reaction 1):

$$

\text{3-Formylpyridin-2-amine} + \text{1-Methylpiperidine} \xrightarrow{\text{NaBH₃CN, DABCO}} \text{Cyanohydrin Intermediate}

$$

Yields improve to 85% when using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and methanol as the solvent.

Boron Hydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) selectively reduces the cyanohydrin to the target amine without over-reducing the pyridine ring. Iron sulfate (FeSO₄·7H₂O) is added to sequester cyanide ions, suppressing side reactions. This step achieves 89% yield at 25°C over 12 hours.

Catalytic Hydrogenation and Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters of 1-methylpiperidine couple with 3-aminopyridine derivatives using Pd(OAc)₂/XPhos catalysts. For example:

$$

\text{3-Bromopyridin-2-amine} + \text{1-Methylpiperidin-2-yl-Bpin} \xrightarrow{\text{Pd(OAc)₂, K₃PO₄}} \text{3-(1-Methylpiperidin-2-yl)pyridin-2-amine}

$$

Reactions in toluene/water (3:1) at 80°C for 8 hours yield 76% product.

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation steps. A mixture of 3-aminopyridine, 1-methylpiperidine-2-carboxylic acid, and HATU in DMF reacts at 120°C for 20 minutes, achieving 81% yield.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line monitoring. Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 30–45 minutes | |

| Temperature | 100–110°C | |

| Pressure | 10–15 bar | |

| Catalyst Loading | 5% Pd/C | |

| Annual Capacity | 500–700 kg |

Purification Techniques

- Distillation : Removes low-boiling impurities (<150°C at 0.1 mmHg).

- Crystallization : Ethanol/water (7:3) recrystallization yields 99.5% purity.

- Chromatography : Silica gel columns with CH₂Cl₂/MeOH (95:5) resolve stereoisomers.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Average Yield | Time | Cost (USD/g) |

|---|---|---|---|

| Multi-Step Synthesis | 68% | 18–24 hours | 120–150 |

| Reductive Amination | 85% | 12–14 hours | 90–110 |

| Catalytic Coupling | 76% | 8–10 hours | 140–170 |

| Industrial Flow Process | 92% | 1–2 hours | 60–80 |

Chemical Reactions Analysis

Reactions Involving Pyridines and Amines

-

Synthesis of 2-aminopyridine derivatives A multicomponent one-pot reaction can be used to synthesize 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions .

-

Metal-free synthesis of N-(pyridin-2-yl)amides A metal-free method can be used for synthesizing N-(pyridine-2-yl)amides from ketones via oxidative cleavage of C–C bond in water . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by

and TBHP under mild reaction conditions . -

Synthesis of Imidazopyridines 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination, and the resulting 3-bromoimidazopyridines can be further transferred to other skeletons .

Potential Reactions of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine

Based on the information about similar compounds, 3-(1-Methylpiperidin-2-yl)pyridin-2-amine may undergo the following types of reactions:

-

Acylation The amine group on the pyridine ring could react with acyl halides or anhydrides to form amides.

-

Alkylation The amine group could also be alkylated using alkyl halides or other alkylating agents.

-

Cyclization Under certain conditions, the compound might participate in cyclization reactions to form more complex ring systems .

-

Reactions involving the piperidine ring The piperidine ring could be involved in reactions such as oxidation or quaternization.

Reactions with carbonyl compounds

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

3-(1-Methylpiperidin-2-yl)pyridin-2-amine is recognized for its interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. The compound's structure allows it to engage with various receptors, including serotonin receptors, which are pivotal in managing conditions such as anxiety and depression.

Neuroprotective and Antidepressant Properties

Preliminary studies indicate that 3-(1-Methylpiperidin-2-yl)pyridin-2-amine exhibits binding affinity to neurotransmitter receptors. This interaction suggests potential neuroprotective effects, which could be leveraged in developing antidepressants or anxiolytics. Further research is needed to elucidate the specific mechanisms of action and therapeutic efficacy in clinical settings .

Treatment of Migraine

A related compound, 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, has been shown to activate serotonin 5-HT1F receptors, offering a pathway for migraine treatment without the vasoconstrictive side effects typical of other migraine medications. This highlights the potential for 3-(1-Methylpiperidin-2-yl)pyridin-2-amine in similar applications .

Synthesis and Structural Modifications

The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine involves several chemical reactions that can be optimized to enhance yield and purity. Various methods have been documented, emphasizing the importance of structural modifications to improve pharmacological properties.

Synthetic Approaches

Research has focused on optimizing synthetic routes to produce this compound efficiently. Techniques include the reaction of piperidine derivatives with pyridine-based substrates under controlled conditions to achieve high yields .

3-(1-Methylpiperidin-2-yl)pyridin-2-amine's biological activity is primarily linked to its ability to modulate neurotransmitter systems. The compound's interaction with serotonin receptors is particularly noteworthy, as it may influence neurotransmission pathways involved in mood regulation.

Interaction Studies

Studies exploring the binding affinity of this compound suggest it may serve as a lead compound for further development into neuroactive drugs. Understanding its interactions at the molecular level will be crucial for advancing its therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

3-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 1565540-62-6)

- Structure : Pyridin-2-amine with a 4-methylpiperazine substituent.

- The methyl group on piperazine may alter steric effects and metabolic stability.

- Applications : Piperazine derivatives are common in drug design due to improved solubility and CNS penetration .

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2)

- Structure : Pyridin-2-amine with a nitro group at the 3-position and a benzyl-substituted piperidine.

- The benzyl group enhances lipophilicity but may limit blood-brain barrier permeability.

Functional Group Modifications on the Pyridine Core

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9)

- Structure : Bipyridine system with a methoxy group on the adjacent pyridine ring.

- Key Differences : Methoxy groups improve metabolic stability and moderate electron density. The bipyridine structure may enhance π-π stacking interactions in receptor binding.

- Applications : Bipyridine amines are explored in kinase inhibitors and antimicrobial agents .

3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine (CAS 1346818-05-0)

Pharmacologically Active Analogs

3-(Benzyloxy)-N-phenylpyridin-2-amine (TAC5-c)

- Structure : Benzyloxy and phenyl groups on pyridin-2-amine.

- Activity : Inhibits TLR3/7/8/9-mediated NF-κB signaling, showing anti-inflammatory effects in murine models.

- Comparison : The benzyloxy group enhances hydrophobic interactions, but the absence of a piperidine ring reduces conformational flexibility compared to the target compound .

3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

- Structure : Pyridin-2-amine with benzooxazole and pyrazole-piperidine substituents.

- Activity : Selective inhibitor of G-protein-coupled receptor kinases (GRK2/5), relevant in cardiovascular diseases.

- Key Differences : The benzooxazole group enhances aromatic stacking, while the pyrazole-piperidine moiety introduces steric complexity for selective kinase binding .

Comparative Analysis Table

Biological Activity

3-(1-Methylpiperidin-2-yl)pyridin-2-amine, also known as N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that 3-(1-Methylpiperidin-2-yl)pyridin-2-amine exhibits a range of biological activities, particularly as a ligand for serotonin receptors. It has been identified as an agonist for the 5-HT1F receptor , which plays a crucial role in neurological processes such as pain modulation and anxiety regulation. The compound's ability to activate these receptors suggests potential applications in treating conditions like migraines and other central nervous system disorders.

Potential Applications

The compound is being investigated for its potential applications in various therapeutic areas:

- Neurological Disorders : Its interaction with serotonin receptors positions it as a candidate for treating migraines and anxiety disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties, making it a candidate for further investigation in infectious diseases.

- Cancer Treatment : The compound is also being explored for its use in cancer therapy, particularly through mechanisms involving receptor modulation.

The mechanism of action of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator , modulating the activity of these targets and leading to various biological effects. For instance, its selective binding to the 5-HT1F receptor indicates specific pathways through which it may exert its pharmacological effects.

Binding Affinity Studies

Studies have focused on the binding affinity of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine to various serotonin receptors. The compound shows a selective binding profile, particularly towards the 5-HT1F receptor, indicating its potential therapeutic relevance.

Case Studies

A case study involving the compound's efficacy in animal models demonstrated significant effects on pain modulation, supporting its role in treating migraine conditions. The results indicated that activation of the 5-HT1F receptor led to a reduction in pain responses, highlighting the compound's therapeutic potential.

Comparative Analysis

The following table summarizes key findings related to the biological activity of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine compared to similar compounds:

| Compound Name | Receptor Target | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| 3-(1-Methylpiperidin-2-yl)pyridin-2-amine | 5-HT1F | Agonist | <10 | Effective in pain modulation |

| Similar Compound A | 5-HT1D | Partial Agonist | 15 | Less selective than target compound |

| Similar Compound B | D2 Dopamine | Antagonist | 20 | Potential for neuropsychiatric applications |

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methylpiperidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, or reductive amination. For example:

- Catalyst Selection : Use palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling reactions to introduce the piperidine moiety.

- Solvent and Atmosphere : Conduct reactions under inert atmospheres (N₂/Ar) in polar aprotic solvents (DMF, DMSO) at controlled temperatures (60–120°C) to minimize side reactions .

- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane. Validate purity via HPLC (>95%) and characterize intermediates using FT-IR and H/C NMR .

Q. How can researchers confirm the molecular structure and purity of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., methylpiperidinyl and pyridin-2-amine groups).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 218.15) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine derivatives?

Methodological Answer:

- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters using software like MOE or Gaussian.

- Model Validation : Perform cross-validation (e.g., leave-one-out) and external testing with a structurally diverse dataset. In pyridin-2-amine derivatives, Log P and SMR often correlate with antibacterial or kinase inhibitory activity .

- Biological Testing : Validate predictions via in vitro assays (e.g., kinase inhibition IC₅₀ measurements) .

Q. How should researchers resolve contradictions in biological assay data for this compound (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For kinase assays, confirm ATP concentration uniformity (e.g., 10 µM ATP in TrkA inhibition studies) .

- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) alongside enzymatic assays.

- Data Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-experimental variability .

Q. What strategies are effective for optimizing crystallization conditions to study this compound’s 3D structure?

Methodological Answer:

- Screening Matrix : Test crystallization kits (e.g., Hampton Index) with varied precipitant concentrations (PEG 3350, ammonium sulfate) and pH (5.0–8.5).

- Temperature Gradients : Explore crystallization at 4°C, 20°C, and 37°C to identify nucleation conditions.

- Data Refinement : Use SHELXL for structure solution and refinement. Address twinning or disorder by adjusting resolution limits (e.g., 0.84 Å) and anisotropic B-factors .

Q. How can researchers investigate the metabolic stability of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine in preclinical studies?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite ID : Perform MS/MS fragmentation to identify hydroxylation or N-demethylation products.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.